![molecular formula C15H13N3O2S2 B2984515 3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide CAS No. 1021052-08-3](/img/structure/B2984515.png)
3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide
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Overview
Description
The compound “3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide” is a complex organic molecule. It contains several functional groups including a methylthio group, a thiophene ring, an oxadiazole ring, and a benzamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups and the bonds between them. Single crystal X-ray diffraction is a common method used to determine the crystal structure of a compound .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the thiophene ring is known to undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include melting point, boiling point, density, and solubility .Scientific Research Applications
Anticancer Activity
Research into similar compounds with 1,3,4-oxadiazole cores, such as those evaluated by Ravinaik et al. (2021), has demonstrated moderate to excellent anticancer activities against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings suggest the potential of 3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide and similar compounds in cancer treatment research (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Antimicrobial Activity
Compounds with the 1,3,4-oxadiazole moiety have also been investigated for their antimicrobial properties. Desai et al. (2016) synthesized and evaluated N-(4-methyl-5-(4-((substituted phenylamino) methyl)-5-thioxo-4,5-dihydro-1,3,4-oxadiazol-2-yl)thiazol-2-yl) benzamides for antimicrobial activity, demonstrating potential for such compounds in antimicrobial research (Desai, Bhatt, Dodiya, Karkar, Patel, & Bhatt, 2016).
Corrosion Inhibition
The 1,3,4-oxadiazole derivatives have been explored for their potential in corrosion inhibition, particularly in protecting mild steel in acidic environments. The study by Ammal, Prajila, and Joseph (2018) on similar compounds indicates the possibility of using 3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide in corrosion inhibition applications (Ammal, Prajila, & Joseph, 2018).
Nematicidal Activity
Innovative research on 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide groups has shown promising nematicidal activities. Compounds like 4-methoxy-N-(5-(((3-(p-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)benzamide have demonstrated significant mortality against Bursaphelenchus xylophilus, suggesting a potential avenue for 3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide in nematicidal research (Liu, Wang, Zhou, & Gan, 2022).
Material Science
Polyamides synthesized from active 1,3,4-oxadiazoles have shown promise in material science, particularly due to their adaptability in various conditions. The study by Saegusa et al. (1985) on polyamides derived from 1,3,4-oxadiazole derivatives highlights the potential of these compounds in developing new materials (Saegusa, Akano, Nakamura, Chau, & Iwakura, 1985).
Mechanism of Action
The mechanism of action of this compound would depend on its intended use. For example, many thiophene derivatives have been reported to possess significant and diverse biological activities such as antimicrobial, antioxidant, analgesic, anti-inflammatory, antitumor, and local anesthetic activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-methylsulfanyl-N-[5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2S2/c1-21-11-5-2-4-10(8-11)14(19)16-15-18-17-13(20-15)9-12-6-3-7-22-12/h2-8H,9H2,1H3,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKRBAFAHLLKDSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)CC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(methylthio)-N-(5-(thiophen-2-ylmethyl)-1,3,4-oxadiazol-2-yl)benzamide |
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